3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole
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Overview
Description
3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound that features an oxirane (epoxide) group, a phenoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multiple steps. One common method includes the reaction of 2-(oxiran-2-ylmethoxy)phenol with 3-methyl-1,2-oxazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diols from the oxirane group.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive oxirane group.
Mechanism of Action
The mechanism of action of 3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole involves its interaction with various molecular targets. The oxirane group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This reactivity can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane)
- Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
- 4,4’-Methylenebisphenol diglycidyl ether
Uniqueness
3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is unique due to the presence of both an oxirane group and an oxazole ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90288-58-7 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-methyl-5-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole |
InChI |
InChI=1S/C14H15NO4/c1-10-6-11(19-15-10)7-17-13-4-2-3-5-14(13)18-9-12-8-16-12/h2-6,12H,7-9H2,1H3 |
InChI Key |
VKCWNZHTJBSAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)COC2=CC=CC=C2OCC3CO3 |
Origin of Product |
United States |
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